

Teneligliptin's Antioxidative Properties: A Technical Guide

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Abstract

Teneligliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, has demonstrated significant antioxidative properties beyond its primary glucose-lowering effect. These properties position it as a promising therapeutic agent for mitigating oxidative stress-related complications in diabetes. This technical guide provides an in-depth analysis of the molecular mechanisms underlying Teneligliptin's antioxidant action, supported by quantitative data from preclinical and clinical studies. It details the experimental protocols used to evaluate these effects and visualizes the key signaling pathways involved. The primary mechanisms include the activation of the Nrf2 antioxidant response pathway, inhibition of NADPH oxidase (NOX), and modulation of the NLRP3 inflammasome, collectively leading to a reduction in reactive oxygen species (ROS) production and protection against cellular damage.

Introduction: Oxidative Stress in Diabetes and the Role of Teneligliptin

Chronic hyperglycemia in diabetes mellitus is a primary driver of excessive reactive oxygen species (ROS) production, leading to a state of oxidative stress.[1] This imbalance between pro-oxidants and antioxidants contributes significantly to the pathogenesis of diabetic complications, including nephropathy, neuropathy, and cardiovascular disease.[2] Key sources of ROS in diabetes include the mitochondrial electron transport chain, polyol pathway, and enzymatic sources like NADPH oxidase (NOX).[3]



Teneligliptin is a third-generation DPP-4 inhibitor used for the management of type 2 diabetes. [4] Beyond its function in incretin hormone regulation, a growing body of evidence reveals that Teneligliptin possesses direct antioxidative capabilities.[4][5] These effects are observed independently of its glucose-lowering action, suggesting a pleiotropic benefit in the management of diabetes.[2][6] This guide explores the core mechanisms of this antioxidant activity.

Core Mechanisms of Antioxidative Action

Teneligliptin combats oxidative stress through a multi-pronged approach at the molecular level. The principal mechanisms identified are the activation of the Nrf2 signaling pathway, the inhibition of the pro-oxidant enzyme NADPH oxidase, and the suppression of the NLRP3 inflammasome, which is closely linked to oxidative stress.

Activation of the Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[7][8] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[9] In the presence of oxidative stress or chemical activators, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.[10]

Teneligliptin has been shown to activate this protective pathway.[11][12] Studies indicate that Teneligliptin treatment enhances the expression of Nrf2 and its downstream target genes, such as heme oxygenase-1 (HMOX1), NAD(P)H quinone oxidoreductase 1 (NQO1), and thioredoxin reductase (TXNRD).[11][13] This upregulation of the endogenous antioxidant defense system helps to neutralize ROS and protect cells from oxidative damage.[12] A study on SH-SY5Y cells demonstrated that Teneligliptin restores antioxidant defenses by enhancing p62-mediated Keap1 degradation, thereby activating the Nrf2 pathway.[12]



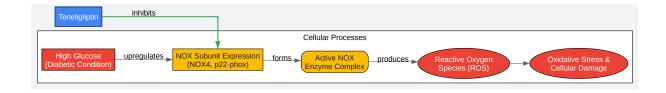


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Fig. 1: Teneligliptin-mediated Nrf2 activation pathway.

Inhibition of NADPH Oxidase (NOX)

NADPH oxidase (NOX) enzymes are a major source of ROS in the vasculature and other tissues.[14][15] The NOX family, particularly isoforms like NOX4, are upregulated in diabetic conditions, contributing to endothelial dysfunction and other complications.[3][16] Teneligliptin has been shown to reduce the expression of key NOX subunits, including NOX4 and p22-phox. [13][16] By downregulating these pro-oxidant enzymes, Teneligliptin directly curtails a significant source of cellular ROS production.[3][13] This inhibitory effect on NOX contributes to the restoration of redox balance in endothelial cells and other cell types exposed to high glucose conditions.[13][16]



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Fig. 2: Inhibition of NADPH Oxidase (NOX) by Teneligliptin.

Modulation of the NLRP3 Inflammasome

The NLRP3 inflammasome is a protein complex that, upon activation by cellular stress signals including ROS, triggers an inflammatory response by activating caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1 β and IL-18 into their active forms.[1] Oxidative stress is a key activator of the NLRP3 inflammasome, creating a vicious cycle of inflammation and further ROS production.[17] Teneligliptin has been found to inhibit the activation of the NLRP3 inflammasome.[1][17] By reducing the primary oxidative stress trigger and potentially through other mechanisms, Teneligliptin mitigates this inflammatory cascade, thereby protecting tissues like the heart and brain from diabetes-related damage.[1][18]

Quantitative Data on Antioxidative Effects

The antioxidative effects of Teneligliptin have been quantified in numerous in vitro and clinical studies. The following tables summarize key findings.

In Vitro Studies



Cell Line	Condition	Teneligliptin Conc.	Key Quantitative Findings	Reference(s)
HUVECs	High Glucose (HG)	0.1 - 3.0 μmol/L	Reduces ROS levels dose- dependently. Upregulates Nrf2 target genes (HMOX, NQO). Reduces expression of NOX subunit p22-phox.	[5][11]
HUVECs	HG / Hypoxia	3.0 μmol/L	In combination with GLP-1, significantly reduces ROS and expression of NOX4 and p22-phox. Increases antioxidant transcripts (HMOX, NQO1).	[13]
Rat CMECs	Hypoxia/Reoxyg enation	Not specified	Suppressed H/R-induced ROS production and NOX4 expression. Promoted glutathione production.	[16]
SH-SY5Y cells	MPP+ induced stress	Not specified	Inhibited ROS accumulation, decreased	[12]



malondialdehyde
(MDA) levels,
and restored
glutathione
(GSH) and
superoxide
dismutase (SOD)
content.

In Vitro Antioxidant Assays

Assay	Standard	Concentration s	% Inhibition <i>I</i> Scavenging Activity	Reference(s)
DPPH Radical Scavenging	ВНТ	500, 750, 1000 μg/ml	60.10%, 65.62%, 71.87% (Teneligliptin) vs. 74.12%, 82.4%, 93.91% (BHT)	[19]
Nitric Oxide Scavenging	Ascorbic Acid	Not specified	Teneligliptin showed dose- dependent scavenging activity.	[20]
FRAP (Ferric Reducing)	Ascorbic Acid	Not specified	Teneligliptin demonstrated reducing power.	[20]

Clinical Studies

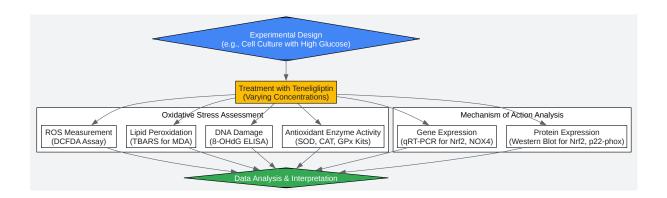


Study Population	Biomarker	Treatment	Duration	Key Quantitative Findings	Reference(s
T2DM with CKD	d-ROMs (oxidative stress)	Switch from Sitagliptin to Teneligliptin (20mg/day)	24 weeks	d-ROMs significantly decreased from 399.8 ± 88.4 to 355.5 ± 92.0 U.CARR (P < 0.01).	[2][6]
T2DM with CKD	Urinary 8- OHdG (DNA damage)	Switch from Sitagliptin to Teneligliptin (20mg/day)	24 weeks	No significant increase, unlike the sitagliptin group which showed a significant increase from baseline.	[2][21]
T2DM with CKD	RHI (endothelial function)	Switch from Sitagliptin to Teneligliptin (20mg/day)	24 weeks	RHI significantly improved from 1.49 ± 0.32 to 1.55 ± 0.29 (P < 0.01).	[2]
T2DM on Hemodialysis	PAI-1, PDMPs (atherothrom bosis)	Teneligliptin (20mg/day)	6 months	Significantly reduced plasma levels of PAI-1 and PDMPs from baseline (P < 0.01).	[22][23]



Experimental Protocols

The assessment of Teneligliptin's antioxidative properties relies on a set of established in vitro and in vivo methodologies. Below are detailed protocols for key experiments.



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Fig. 3: General workflow for assessing antioxidant properties.

Measurement of Intracellular ROS

- Principle: The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is widely used.
 [24][25] DCFH-DA is a cell-permeable, non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the resulting DCFH. ROS then oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF), which can be quantified.
- · Protocol:
 - Seed cells (e.g., HUVECs) in a 96-well plate and culture until confluent.



- Induce oxidative stress (e.g., incubate with high glucose media for a specified period).
- Treat cells with various concentrations of Teneligliptin for the desired duration.
- Wash cells with phosphate-buffered saline (PBS).
- \circ Load cells with 10 μ M DCFH-DA in serum-free media and incubate for 30 minutes at 37°C in the dark.
- Wash cells again with PBS to remove excess probe.
- Measure fluorescence using a microplate reader with excitation at ~485 nm and emission at ~530 nm.

Lipid Peroxidation Assay (TBARS for MDA)

Principle: Malondialdehyde (MDA) is a major end-product of lipid peroxidation and a widely used marker of oxidative stress.[25][26] The Thiobarbituric Acid Reactive Substances (TBARS) assay is based on the reaction of MDA with thiobarbituric acid (TBA) under high temperature and acidic conditions, which forms a pink-colored complex measurable at 532 nm.[25]

· Protocol:

- Collect cell lysates or tissue homogenates after experimental treatment.
- Add 100 μL of sample to a microcentrifuge tube.
- Add 100 μL of SDS lysis solution and mix.
- Add 250 μL of TBA reagent (thiobarbituric acid in acetic acid/NaOH buffer).
- Incubate at 95°C for 60 minutes.
- Cool the reaction on ice for 10 minutes.
- Centrifuge at 3,000 rpm for 15 minutes.
- Transfer the supernatant to a 96-well plate.



- Measure the absorbance at 532 nm.
- Quantify MDA concentration using a standard curve prepared with an MDA standard.

DNA Damage Assessment (Urinary 8-OHdG)

- Principle: 8-hydroxy-2'-deoxyguanosine (8-OHdG) is a product of oxidative DNA damage and
 is excreted in the urine upon DNA repair.[2][26] Its levels are a reliable biomarker of systemic
 oxidative stress.[2] It is typically measured using a competitive enzyme-linked
 immunosorbent assay (ELISA).
- Protocol (using a commercial ELISA kit):
 - Collect urine samples from clinical study participants.
 - Prepare samples and standards as per the kit manufacturer's instructions.
 - Add pre-treated samples and standards to a 96-well plate pre-coated with an 8-OHdG antibody.
 - Add an enzyme-labeled 8-OHdG conjugate and incubate. During this step, the conjugate competes with the 8-OHdG in the sample for binding to the antibody.
 - Wash the plate to remove unbound components.
 - Add a chromogenic substrate and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of 8-OHdG in the sample.
 - Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
 - Calculate the 8-OHdG concentration based on the standard curve.

Antioxidant Enzyme Activity Assays

Principle: The activities of key antioxidant enzymes like Superoxide Dismutase (SOD),
 Catalase (CAT), and Glutathione Peroxidase (GPx) can be measured in cell lysates or tissue homogenates using commercially available colorimetric or fluorometric assay kits.[27][28]



- · General Protocol:
 - Prepare cell or tissue lysates according to the specific kit's protocol.
 - Add the lysate to a 96-well plate.
 - Add the specific substrate and reaction mix for the enzyme being assayed (e.g., a tetrazolium salt for SOD, H₂O₂ for CAT, or glutathione and H₂O₂ for GPx).
 - Incubate for the recommended time and temperature.
 - Measure the change in absorbance or fluorescence using a microplate reader.
 - Calculate enzyme activity based on the rate of substrate conversion, normalized to the total protein concentration of the lysate.

Conclusion

Teneligliptin exhibits robust and multifaceted antioxidative properties that are clinically relevant for patients with type 2 diabetes. Its ability to enhance the endogenous antioxidant system via Nrf2 activation, coupled with the direct inhibition of ROS-producing NOX enzymes and suppression of the pro-inflammatory NLRP3 inflammasome, provides a comprehensive defense against oxidative stress. The quantitative data from both laboratory and clinical settings confirm its efficacy in reducing markers of oxidative damage and improving endothelial function. These pleiotropic effects, independent of glycemic control, underscore Teneligliptin's potential to mitigate the long-term, multi-organ complications of diabetes, making it a valuable agent in the therapeutic armamentarium. Further research should continue to explore the full clinical impact of these antioxidative mechanisms.

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